2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
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Overview
Description
Norcodeine is an opiate analogue and the N-demethylated derivative of codeine. It has relatively little opioid activity on its own but is formed as a metabolite of codeine following ingestion . The chemical formula for norcodeine is C17H19NO3, and it has a molar mass of 285.343 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norcodeine can be synthesized through the N-demethylation of codeine. This process typically involves the use of reagents such as cyanogen bromide or other demethylating agents under controlled conditions .
Industrial Production Methods: In industrial settings, norcodeine is often produced as a byproduct of codeine metabolism. The process involves the extraction and purification of norcodeine from biological matrices using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .
Chemical Reactions Analysis
Types of Reactions: Norcodeine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Norcodeine can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Norcodeine has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of codeine and its metabolites.
Biology: Studied for its role in the metabolic pathways of opiates and its interactions with various enzymes.
Medicine: Investigated for its potential use in pain management and its pharmacokinetics in different species.
Industry: Utilized in the development of forensic toxicology methods for the detection of opioid use.
Mechanism of Action
Norcodeine exerts its effects primarily through its interaction with the mu-opioid receptor. It is metabolized from codeine by the enzyme cytochrome P450 3A4. Once formed, norcodeine can be further metabolized by conjugation with glucuronic acid . The binding of norcodeine to the mu-opioid receptor results in hyperpolarization of neurons, leading to the inhibition of nociceptive neurotransmitter release and an analgesic effect .
Comparison with Similar Compounds
Codeine: The parent compound from which norcodeine is derived.
Tramadol: Another opioid analgesic with a similar mechanism of action but different metabolic pathways.
Oxycodone: A semi-synthetic opioid with higher potency and different pharmacokinetic properties.
Uniqueness: Norcodeine’s uniqueness lies in its role as a metabolite of codeine with relatively low opioid activity. This makes it a valuable compound for studying the metabolic pathways and pharmacokinetics of opiates without the high risk of opioid activity .
Properties
IUPAC Name |
2-(4-oxocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14,17H,5-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIDYTQURQDBHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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